8-(4-Chlorophenoxy)-2-methylideneoctanoic acid
CAS No.: 124083-17-6
Cat. No.: VC20770504
Molecular Formula: C15H19ClO3
Molecular Weight: 282.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124083-17-6 |
---|---|
Molecular Formula | C15H19ClO3 |
Molecular Weight | 282.76 g/mol |
IUPAC Name | 8-(4-chlorophenoxy)-2-methylideneoctanoic acid |
Standard InChI | InChI=1S/C15H19ClO3/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14/h7-10H,1-6,11H2,(H,17,18) |
Standard InChI Key | ZUXFCNVLSFLFQI-UHFFFAOYSA-N |
SMILES | C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES | C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O |
Introduction
Overview of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid
8-(4-Chlorophenoxy)-2-methylideneoctanoic acid is a synthetic organic compound recognized for its potential applications in medicinal chemistry. It is classified under the category of fatty acids and derivatives, with a specific focus on its structural and functional properties.
Chemical Identification
-
IUPAC Name: 8-(4-chlorophenoxy)-2-methylideneoctanoic acid
-
CAS Number: 124083-17-6
-
Molecular Formula: C₁₅H₁₉ClO₃
-
Molecular Weight: 282.76 g/mol
Structural Representation
The compound features a chlorophenoxy group attached to a methylideneoctanoic acid backbone, which contributes to its unique chemical behavior and potential biological activity.
Synthetic Routes
The synthesis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid can involve several chemical reactions, including:
-
Esterification: The formation of esters from acids and alcohols.
-
Alkylation: Introduction of alkyl groups into the molecule through nucleophilic substitution.
Reaction Mechanisms
Research has indicated that derivatives of this compound may exhibit specific biological activities, particularly in cancer research, where modifications can enhance potency against certain cancer cell lines .
Anticancer Potential
Recent studies have explored the anticancer properties of compounds related to 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, focusing on their ability to inhibit cell proliferation in various cancer types.
-
Mechanism of Action: The compound may function as a histone deacetylase inhibitor (HDACI), which plays a role in regulating gene expression involved in cancer progression .
Other Biological Effects
In addition to anticancer activity, compounds similar to this fatty acid derivative have been investigated for their effects on other biological pathways, including anti-inflammatory responses and metabolic regulation.
Pharmaceutical Development
Given its structural characteristics, there is potential for developing new therapeutic agents based on 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid for treating various diseases, particularly cancers.
Research Opportunities
Further research is warranted to explore:
-
The full range of biological activities.
-
Potential modifications to enhance efficacy and reduce toxicity.
-
Mechanistic studies to clarify its role in cellular pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume